molecular formula C12H24N2O4 B070876 (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate CAS No. 160801-73-0

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate

Cat. No.: B070876
CAS No.: 160801-73-0
M. Wt: 260.33 g/mol
InChI Key: JQPFIWONJYTOMV-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methoxy(methyl)amino group, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: The initial step involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the methoxy(methyl)amino group: This step involves the reaction of the tert-butyl ester with a methoxy(methyl)amine derivative under controlled conditions to introduce the methoxy(methyl)amino group.

    Carbamate formation: The final step involves the reaction of the intermediate product with a suitable isocyanate to form the carbamate functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A similar compound without the (S) configuration.

    tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A compound with a different stereochemistry.

    tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate: A compound with a different functional group.

Uniqueness

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is unique due to its specific stereochemistry and combination of functional groups

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h9H,7-8H2,1-6H3,(H,13,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFIWONJYTOMV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146901
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160801-73-0
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160801-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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